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molecular formula C16H11ClN2O2 B8754698 6-Chloro-1,3-diphenylpyrimidine-2,4-dione CAS No. 5759-74-0

6-Chloro-1,3-diphenylpyrimidine-2,4-dione

Cat. No. B8754698
M. Wt: 298.72 g/mol
InChI Key: JNOZCOIEUNUSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835443B2

Procedure details

To 1,3-diphenyl-pyrimidine-2,4,6-trione 19 (78.0 g) obtained in Step 1 was added water (16 ml). Phosphorus oxychloride (422 ml) was added dropwise under stirring at room temperature over 50 min. After the completion of the dropwise addition, the mixture was stirred under heating at 110° C. for 3 hrs. After allowing to cool to room temperature, the reaction mixture was added to ice water by small portions and the mixture was stirred at room temperature and extracted with ethyl acetate. The organic layer was washed with brine and saturated aqueous sodium hydrogen carbonate, and dried over anhydrous sodium sulfate. Anhydrous sodium sulfate was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (hexane:ethyl acetate=2:1→3:2) to give 6-chloro-1,3-diphenyl-1H-pyrimidine-2,4-dione 20 (61.5 g, yield 74%) as pale-yellow crystals.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
422 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=O)[CH2:11][C:10](=[O:14])[N:9]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:8]2=[O:21])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:24])=O>O>[Cl:24][C:12]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:8](=[O:21])[N:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:10](=[O:14])[CH:11]=1

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(N(C(CC1=O)=O)C1=CC=CC=C1)=O
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
422 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature over 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 110° C. for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine and saturated aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate. Anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexane:ethyl acetate=2:1→3:2)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=CC(N(C(N1C1=CC=CC=C1)=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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